molecular formula C13H15BrN2O B6315988 4-((6-Bromo-1H-indol-3-yl)methyl)morpholine CAS No. 1894042-60-4

4-((6-Bromo-1H-indol-3-yl)methyl)morpholine

Cat. No. B6315988
CAS RN: 1894042-60-4
M. Wt: 295.17 g/mol
InChI Key: YANMTTYSQLFRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((6-Bromo-1H-indol-3-yl)methyl)morpholine is a chemical compound with the linear formula C13H15BrN2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-((6-Bromo-1H-indol-3-yl)methyl)morpholine is defined by its linear formula C13H15BrN2O . Unfortunately, more detailed structural information or analysis is not available in the search results.


Physical And Chemical Properties Analysis

4-((6-Bromo-1H-indol-3-yl)methyl)morpholine is a solid substance . Unfortunately, more detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The compound “4-((6-Bromo-1H-indol-3-yl)methyl)morpholine” could be used in the synthesis of various indole derivatives, contributing to the development of new drugs and natural products .

Treatment of Cancer Cells

Indole derivatives have shown potential in the treatment of cancer cells . The compound “4-((6-Bromo-1H-indol-3-yl)methyl)morpholine” could be explored for its potential anticancer properties .

Antimicrobial Applications

Indole derivatives have been used as biologically active compounds for the treatment of various microbial infections . The compound “4-((6-Bromo-1H-indol-3-yl)methyl)morpholine” could be investigated for its antimicrobial properties .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . The compound “4-((6-Bromo-1H-indol-3-yl)methyl)morpholine” could be used in the development of new treatments for these disorders .

Antioxidant Capabilities

The compound “4-((6-Bromo-1H-indol-3-yl)methyl)morpholine” could be used in diverse domains, including as a corrosion inhibitor in industrial applications and for its pronounced antimicrobial and antioxidant capabilities .

Antiviral Activity

Indole derivatives have shown significant antiviral activity . The compound “4-((6-Bromo-1H-indol-3-yl)methyl)morpholine” could be investigated for its potential antiviral properties .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified under Storage Class Code 11, which refers to Combustible Solids . The flash point is not applicable .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores made it an important heterocyclic compound having broad-spectrum biological activities . This has led researchers to synthesize various scaffolds of indole for screening different pharmacological activities .

Mechanism of Action

Target of Action

The primary targets of 4-((6-Bromo-1H-indol-3-yl)methyl)morpholine are currently unknown. This compound is a unique chemical provided to early discovery researchers

Biochemical Pathways

The biochemical pathways affected by 4-((6-Bromo-1H-indol-3-yl)methyl)morpholine are yet to be determined. Given the structural similarity to other indole derivatives, it might interact with various biochemical pathways . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-((6-Bromo-1H-indol-3-yl)methyl)morpholine are not yet known. These properties are crucial for understanding the compound’s bioavailability, which influences its efficacy and safety profile. Further pharmacokinetic studies are needed to elucidate these properties .

Result of Action

The molecular and cellular effects of 4-((6-Bromo-1H-indol-3-yl)methyl)morpholine’s action are currently unknown. As research progresses, these effects will be crucial in understanding the compound’s potential therapeutic applications .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

properties

IUPAC Name

4-[(6-bromo-1H-indol-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c14-11-1-2-12-10(8-15-13(12)7-11)9-16-3-5-17-6-4-16/h1-2,7-8,15H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANMTTYSQLFRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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